Galanin Receptor Ligand M35
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Description
Galanin Receptor Ligand M35 is a useful research compound. Its molecular formula is C107H153N27O26 and its molecular weight is 2233.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Galanin Receptor Ligand M35 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Galanin Receptor Ligand M35 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Binding and Antagonist Actions
M35, a chimeric peptide, demonstrates high-affinity binding as a galanin receptor antagonist. It exhibits dual effects on galanin-mediated processes, acting as both an antagonist and an agonist in different systems, such as the rat spinal cord, rat hippocampus, and isolated mouse pancreatic islets (Kask et al., 1995).
2. Role in Neuronal Growth
M35 can enhance neurite outgrowth from cultured adult mouse dorsal root ganglion neurons, displaying agonistic effects in the absence of endogenous galanin. This finding suggests its potential role in neural regeneration or neural growth studies (Mahoney, Hosking, & Wynick, 2003).
3. Inhibition of Insulin Secretion
Research indicates M35 specifically counteracts the inhibitory action of galanin on insulin secretion in isolated mouse islets, demonstrating its specificity as a galanin receptor antagonist in insulin-producing cells (Gregersen et al., 1993).
4. Antidepressant-like Effects
M35 can block the antidepressant-like effects of certain galanin receptor agonists in depression models, highlighting its potential for research in neuropsychiatric conditions (Saar et al., 2013).
5. Modulation of Acetylcholine Release
M35 partially blocks the galanin-evoked acetylcholine release in the striatum. It's a mixed agonist-antagonist in vivo in the rat striatum, suggesting its utility in studying cholinergic systems (Ogren et al., 1993).
6. Impact on Adenylate Cyclase Activity
M35, among other chimeric peptides, can antagonize the inhibitory effect of galanin on basal adenylate cyclase activity in rat ventral hippocampal membranes, indicating its potential application in studies of signal transduction pathways (Valkna et al., 1995).
7. Influence on Insulin Sensitivity
M35's administration in the cerebral ventricle of diabetic rats attenuates insulin sensitivity in myocytes, suggesting a role in understanding central neuropeptide modulation of metabolic processes (Bu et al., 2013).
8. Feeding and Behavioral Regulation
M35 attenuates the reduction of food intake induced by galnon, a galanin receptor ligand, pointing to its potential in studies related to eating disorders and other behavioral processes (Abramov et al., 2004).
properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[[1-[[2-[[1-[[1-[[1-[[2-[2-[2-[2-[[2-[[1-[[1-[2-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXJVFGTXYBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H153N27O26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2233.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galanin Receptor Ligand M35 |
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